4-(Pyrrolidin-1-yl)aniline
Overview
Description
4-(Pyrrolidin-1-yl)aniline is a chemical compound with the CAS Number: 2632-65-7 . It has a molecular weight of 162.23 and its linear formula is C10H14N2 . It is a low melting solid .
Synthesis Analysis
The synthesis of 4-(Pyrrolidin-1-yl)aniline and its derivatives has been a topic of interest in medicinal chemistry . The pyrrolidine ring is a common feature in many biologically active compounds . The synthetic strategies used for these compounds can be categorized into two main approaches: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-(Pyrrolidin-1-yl)aniline is characterized by a pyrrolidine ring attached to an aniline group . The InChI Code for this compound is 1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 .Physical And Chemical Properties Analysis
4-(Pyrrolidin-1-yl)aniline has a boiling point of 330.8°C at 760mmHg and a melting point of 32 - 34°C . It is a low melting solid .Scientific Research Applications
In one study, Jiang et al. demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the pharmacokinetic profile .
4-(4-Methylpiperidin-1-yl)aniline
This compound has a molecular weight of 190.28. The specific applications and experimental procedures are not mentioned in the source, but it’s likely used in chemical synthesis or pharmaceutical research.
4-(pyrrolidin-1-ylcarbonyl)aniline
This compound has a molecular weight of 190.24. It’s likely used in chemical synthesis or pharmaceutical research.
4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride
This compound has a molecular weight of 226.75. It’s likely used in chemical synthesis or pharmaceutical research.
4-[(1-Methylpiperidin-4-yl)oxy]aniline
This compound has a molecular weight of 206.28. It’s likely used in chemical synthesis or pharmaceutical research.
4-(Pyrrolidin-1-ylmethyl)aniline dihydrochloride
This compound has a molecular weight of 249.18. It’s likely used in chemical synthesis or pharmaceutical research.
4-(1H-Benzimidazol-1-yl)aniline
This compound has a molecular weight of 209.25. It’s likely used in chemical synthesis or pharmaceutical research.
Safety And Hazards
The safety information for 4-(Pyrrolidin-1-yl)aniline indicates that it has several hazard codes: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Relevant Papers The relevant papers for 4-(Pyrrolidin-1-yl)aniline can be found at Sigma-Aldrich . These papers include MSDS, related peer-reviewed papers, technical documents, similar products, and more .
properties
IUPAC Name |
4-pyrrolidin-1-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAARCWOADCWLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355614 | |
Record name | 4-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)aniline | |
CAS RN |
2632-65-7 | |
Record name | 4-(pyrrolidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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